![molecular formula C9H9ClN6O B5776219 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5776219.png)
2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide, also known as CPTH, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. CPTH is a small molecule inhibitor that has been shown to have a variety of effects on biological systems. In
作用机制
The mechanism of action of 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide involves the inhibition of HDAC6. HDAC6 is a protein that removes acetyl groups from proteins, which can have a variety of effects on their function. Inhibition of HDAC6 by 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide leads to an increase in acetylation of proteins, which can have a variety of effects on biological systems. The exact mechanism by which 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide inhibits HDAC6 is not fully understood, but it is thought to involve binding to the active site of the protein.
Biochemical and Physiological Effects:
2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on HDAC6, 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide has also been shown to inhibit other proteins, including the protein phosphatase PP2A. Inhibition of PP2A by 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide leads to an increase in the phosphorylation of proteins, which can have a variety of effects on their function. 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide has also been shown to have anti-inflammatory effects, which may be due to its inhibition of HDAC6.
实验室实验的优点和局限性
One of the advantages of using 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide in lab experiments is its specificity for HDAC6. This allows researchers to study the effects of HDAC6 inhibition without affecting other proteins. However, one limitation of using 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide is its potential toxicity. 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide. One area of research is the development of more specific HDAC6 inhibitors. While 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide is specific for HDAC6, it also inhibits other proteins, which can limit its use in some experiments. Another area of research is the study of the effects of HDAC6 inhibition on different biological systems. While 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide has been shown to have anti-tumor effects, its effects on other biological systems are not fully understood. Finally, there is a need for more research on the toxicity of 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide and its potential use in clinical applications.
合成方法
The synthesis of 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide involves a multi-step process that has been described in detail in several scientific publications. The starting materials for the synthesis are 2-chlorobenzaldehyde and hydrazine hydrate. The first step involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with acetyl chloride to form 2-chlorophenylacetylhydrazine. The final step involves the reaction of 2-chlorophenylacetylhydrazine with sodium azide to form 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide.
科学研究应用
2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide has been used in a variety of scientific research applications. One of the most common uses of 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide is as an inhibitor of the protein histone deacetylase 6 (HDAC6). HDAC6 is involved in a variety of biological processes, including cell migration, protein degradation, and immune responses. Inhibition of HDAC6 by 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide has been shown to have a variety of effects on biological systems, including the inhibition of tumor growth and the promotion of axonal regeneration.
属性
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN6O/c10-7-4-2-1-3-6(7)9-13-15-16(14-9)5-8(17)12-11/h1-4H,5,11H2,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGFKQBHTCLOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5626215 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)
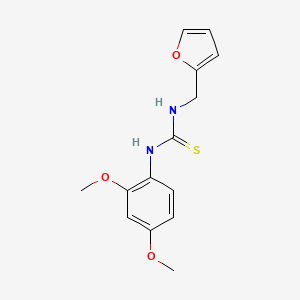
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B5776151.png)

![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)

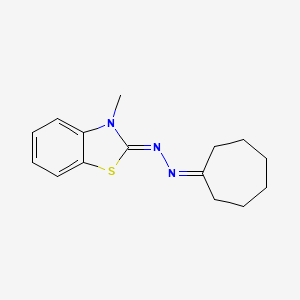
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)
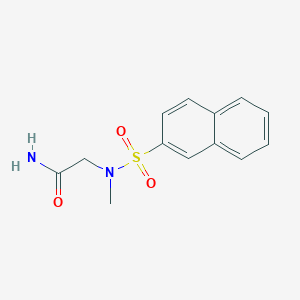
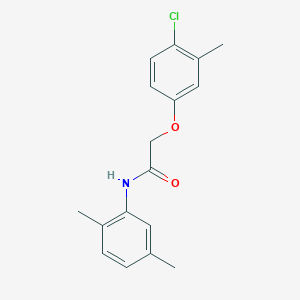
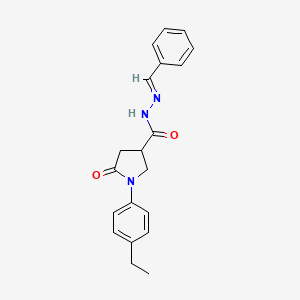
![1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)
